molecular formula C14H9Cl2NO2 B1603647 1-(2,6-Dichlorophenyl)-1,3-dihydro-5-hydroxy-2H-indol-2-one CAS No. 30267-40-4

1-(2,6-Dichlorophenyl)-1,3-dihydro-5-hydroxy-2H-indol-2-one

Cat. No. B1603647
CAS RN: 30267-40-4
M. Wt: 294.1 g/mol
InChI Key: RPECVEMYMBMRRZ-UHFFFAOYSA-N
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Description

This compound is related to Diclofenac . It has been found to inhibit DMH-induced colon carcinogenesis in vivo, decreasing levels of COX-2, VEGF, and MCP-1 . It also decreases the epithelial-to-mesenchymal transition (EMT), suppressing squamous cell carcinoma tumor growth .


Synthesis Analysis

The synthesis process of 1-(2,6-dichlorophenyl)-2-indolone involves taking diclofenac as a raw material, adding an organic mixed solvent to dissolve the diclofenac completely, adding thionyl chloride at room temperature, and carrying out a reaction at proper temperature for a proper time . This results in a mixture containing a 1-(2,6-dichlorophenyl)-2-indolone crude product . The mixture is then filtered to obtain a solid, which is washed with water, and dried to obtain the 1-(2,6-dichlorophenyl)-2-indolone product . The synthesis process has the advantages that thionyl chloride is taken as a reaction reagent, and the product yield reaches up to 90 to 95 percent .


Molecular Structure Analysis

The molecular structure of this compound was elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group . The molecular geometry, vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data which shows good agreement .


Chemical Reactions Analysis

GC-MS analysis detected and identified one metabolite as 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one; it was produced as a consequence of dehydration and lactam formation reactions . The efficiency of aza-ylide formation from 2,6-dichlorophenyl azide was greatly affected by the substituents on the phenyl groups of the triarylphosphines .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C14H9Cl2NO and its molecular weight is 278.13 . It is a solid substance .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is toxic if swallowed, in contact with skin or if inhaled .

properties

IUPAC Name

1-(2,6-dichlorophenyl)-5-hydroxy-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO2/c15-10-2-1-3-11(16)14(10)17-12-5-4-9(18)6-8(12)7-13(17)19/h1-6,18H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPECVEMYMBMRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)O)N(C1=O)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600240
Record name 1-(2,6-Dichlorophenyl)-5-hydroxy-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dichlorophenyl)-1,3-dihydro-5-hydroxy-2H-indol-2-one

CAS RN

30267-40-4
Record name 1-(2,6-Dichlorophenyl)-5-hydroxy-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,6-Dichlorophenyl)-1,3-dihydro-5-hydroxy-2H-indol-2-one
Reactant of Route 2
1-(2,6-Dichlorophenyl)-1,3-dihydro-5-hydroxy-2H-indol-2-one
Reactant of Route 3
1-(2,6-Dichlorophenyl)-1,3-dihydro-5-hydroxy-2H-indol-2-one
Reactant of Route 4
1-(2,6-Dichlorophenyl)-1,3-dihydro-5-hydroxy-2H-indol-2-one
Reactant of Route 5
1-(2,6-Dichlorophenyl)-1,3-dihydro-5-hydroxy-2H-indol-2-one
Reactant of Route 6
1-(2,6-Dichlorophenyl)-1,3-dihydro-5-hydroxy-2H-indol-2-one

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